molecular formula C14H15BrN2O2 B1432045 Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate CAS No. 1445322-61-1

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1432045
CAS RN: 1445322-61-1
M. Wt: 323.18 g/mol
InChI Key: RZOBDOXWWPSSLH-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a benzodiazepine derivative that exhibits potent biological activity and has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate involves binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization, in turn, leads to a decrease in neuronal excitability and the observed sedative and anxiolytic effects.
Biochemical and Physiological Effects:
Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been shown to exhibit potent anti-anxiety, sedative, and hypnotic effects in animal models. It has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. In addition, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages And Limitations For Lab Experiments

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has several advantages for lab experiments. It exhibits potent and selective activity at the benzodiazepine site of the GABA receptor, making it a useful tool compound for studying the role of the GABA receptor in various physiological processes. However, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate also has some limitations. It exhibits a short half-life, making it difficult to study its long-term effects. In addition, it exhibits some degree of toxicity, making it important to use appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for research on Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate. One direction is to study its potential use in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Another direction is to study its potential use as a tool compound in neuroscience research. Additionally, further research is needed to understand the long-term effects and potential toxicity of Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate. Finally, there is a need for the development of more efficient and safer synthesis methods for the compound.

Scientific Research Applications

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-anxiety, sedative, and hypnotic effects. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders. In addition, Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate has been studied for its potential use as a tool compound in neuroscience research.

properties

IUPAC Name

methyl 7-bromo-1-cyclopentylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-19-14(18)9-6-11(15)13-12(7-9)16-8-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOBDOXWWPSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromo-1-cyclopentyl-1,3-benzodiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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